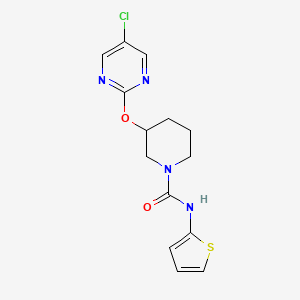

3-((5-chloropyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide

Description

3-((5-Chloropyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a carboxamide group linked to a thiophene ring and a 5-chloropyrimidin-2-yloxy moiety. Its molecular formula is C₁₄H₁₄ClN₅O₂S, with a molecular weight of 337.81 g/mol. The thiophene and pyrimidine moieties are common in medicinal chemistry due to their role in π-π stacking and hydrogen bonding, respectively .

Properties

IUPAC Name |

3-(5-chloropyrimidin-2-yl)oxy-N-thiophen-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O2S/c15-10-7-16-13(17-8-10)21-11-3-1-5-19(9-11)14(20)18-12-4-2-6-22-12/h2,4,6-8,11H,1,3,5,9H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOVURLUQIBDFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NC2=CC=CS2)OC3=NC=C(C=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((5-chloropyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a piperidine derivative that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C14H15ClN4O2S

- Molecular Weight : 338.8125 g/mol

- CAS Number : 2034495-50-4

| Property | Value |

|---|---|

| Molecular Formula | C14H15ClN4O2S |

| Molecular Weight | 338.8125 g/mol |

| CAS Number | 2034495-50-4 |

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including:

- G-protein-coupled receptors (GPCRs) : Compounds similar to this one have been shown to act as agonists for GPCRs, influencing insulin release and glucose metabolism, which is crucial in the management of type 2 diabetes .

- Enzyme Inhibition : The compound may exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are significant in treating various conditions including neurodegenerative diseases and infections .

Antibacterial Activity

Research indicates that derivatives of piperidine, including this compound, have demonstrated antibacterial properties. For instance, studies have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. In vitro studies have reported that related compounds possess strong inhibitory activity against urease, with IC50 values significantly lower than standard references like thiourea .

Case Studies

- Diabetes Management : A study on similar pyrimidine-containing compounds revealed their effectiveness in stimulating glucose-dependent insulin release in rodent models. This suggests potential applications in diabetes treatment .

- Antimicrobial Screening : In a comparative study of various synthesized piperidine derivatives, the compound exhibited promising antibacterial properties alongside significant enzyme inhibition capabilities .

- Pharmacological Profiling : A comprehensive analysis indicated that compounds with similar structures could serve as effective therapeutic agents due to their multifaceted biological activities, including anti-inflammatory and anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of structural analogs and their physicochemical or functional distinctions:

Fluorinated Pyrimidine Analog: 3-[(5-Fluoropyrimidin-2-yl)oxy]-N-(thiophen-2-yl)piperidine-1-carboxamide (BK66808)

- Key Difference : Fluorine replaces chlorine at the pyrimidine 5-position.

- The molecular weight is slightly lower (322.36 g/mol) due to fluorine’s lighter mass compared to chlorine .

- Structural Similarity : Retains the piperidine-carboxamide-thiophene backbone, suggesting comparable synthetic routes.

Ketone-Substituted Analog: 1-{3-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(thiophen-2-yl)ethan-1-one (BJ52526)

- Key Difference : Replaces the carboxamide group with a ketone-linked thiophene-ethyl chain.

- The molecular weight increases to 337.82 g/mol due to the additional methylene group .

Positional Isomer: 5-Chloro-N-[2-(piperidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide

- Key Difference : Thiophene-carboxamide is directly attached to the pyrimidine ring, which itself is substituted with piperidine at the 2-position.

- Implications : Altered spatial arrangement may affect binding to enzymes or receptors. The piperidine’s position on pyrimidine could influence steric hindrance or pharmacokinetics .

Trifluoromethyl-Substituted Analog: N-(3-Pyridazinyl)-4-(3-[5-Trifluoromethyl-2-Pyridinyloxy]benzylidene)piperidine-1-carboxamide

- Key Difference : Incorporates a pyridazine ring, trifluoromethyl group, and benzylidene spacer.

- Implications: The trifluoromethyl group enhances lipophilicity and metabolic stability.

Structural and Physicochemical Data Table

Notes on Substituent Effects and Therapeutic Implications

Halogen Substitution : Chlorine (in the parent compound) vs. fluorine (BK66808) influences electronic effects and bioavailability. Chlorine’s larger size may enhance hydrophobic interactions, while fluorine improves metabolic stability .

Linker Groups: Carboxamide (parent) vs. Carboxamides are often preferred in drug design for their dual H-bond donor/acceptor capacity .

Therapeutic Potential: The FAAH inhibitor activity of the trifluoromethyl analog () suggests that the parent compound’s pyrimidine-piperidine scaffold could be explored for neurological or anti-inflammatory applications .

Q & A

Q. What are the optimal synthetic routes for 3-((5-chloropyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine backbone. Key steps include coupling the 5-chloropyrimidin-2-yloxy group via nucleophilic aromatic substitution and introducing the thiophen-2-yl carboxamide moiety through amidation. Intermediates are monitored using thin-layer chromatography (TLC) and characterized via -NMR and -NMR spectroscopy to confirm regioselectivity and purity .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

High-resolution mass spectrometry (HRMS) and liquid chromatography-mass spectrometry (LC-MS) are essential for verifying molecular weight and purity. Nuclear magnetic resonance (NMR) spectroscopy resolves stereochemistry, while HPLC (≥95% purity threshold) ensures batch consistency. Differential scanning calorimetry (DSC) may assess crystallinity .

Q. How is the compound’s preliminary biological activity screened in drug discovery pipelines?

Initial screening employs target-specific assays (e.g., enzyme inhibition for kinases) and cell-based viability assays (MTT/XTT). Positive controls (e.g., staurosporine for kinase inhibition) validate experimental conditions. Dose-response curves (IC) are generated to quantify potency .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side products like regioisomers?

Reaction parameters such as solvent polarity (DMF vs. THF), temperature gradients, and catalysts (e.g., Pd(OAc) for cross-couplings) are systematically varied. Microwave-assisted synthesis reduces reaction times. Side products are identified via LC-MS and mitigated using scavenger resins .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or cell line variability. Orthogonal assays (SPR for binding affinity vs. functional cellular assays) and meta-analysis of structure-activity relationships (SAR) across analogs help reconcile results .

Q. How are structure-activity relationships (SAR) investigated for this compound?

SAR studies involve synthesizing analogs with modifications to the pyrimidine, thiophene, or piperidine moieties. Computational modeling (molecular docking, MD simulations) predicts binding modes to targets like kinases or GPCRs. Bioisosteric replacements (e.g., pyridine for thiophene) are tested to enhance potency or metabolic stability .

Q. What methodologies assess the compound’s metabolic stability and pharmacokinetic (PK) profile?

In vitro microsomal assays (human/rat liver microsomes) measure metabolic half-life. CYP450 inhibition assays identify drug-drug interaction risks. In vivo PK studies in rodent models quantify bioavailability, , and tissue distribution via LC-MS/MS. Prodrug derivatization (e.g., esterification) may improve oral absorption .

Q. How is crystallographic data utilized to validate the compound’s binding mode to its target?

Co-crystallization with the target protein (e.g., kinase domain) followed by X-ray diffraction (resolution ≤2.0 Å) reveals key interactions (hydrogen bonds, hydrophobic packing). Mutagenesis studies validate residues critical for binding. Comparative analysis with apo structures highlights conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.